molecular formula C12H16F2N2 B7860102 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline

3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline

货号: B7860102
分子量: 226.27 g/mol
InChI 键: NDMZLYQLRHGSQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H16F2N2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a difluorobenzene moiety and a piperidine ring, which are known to influence its interaction with biological targets. The presence of fluorine atoms can enhance metabolic stability and modulate lipophilicity, affecting the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperidine moiety allows the compound to mimic natural ligands, facilitating binding to various receptor sites. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The compound has shown promise in several biological assays:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. Its mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Antimicrobial Properties : Some derivatives of piperidine-containing compounds have demonstrated significant antimicrobial activity. The structural similarity may suggest that this compound could possess similar properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the aniline ring and the piperidine nitrogen. For instance:

SubstituentEffect on Activity
Fluorine at positions 3 and 5Increases metabolic stability
Methyl group on piperidineEnhances binding affinity

Research indicates that modifications at these positions can significantly alter the compound's potency and selectivity against various biological targets.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Cytotoxicity Against Cancer Cells : A study reported that compounds with similar piperidine structures exhibited IC50 values in the micromolar range against various cancer cell lines. The presence of electron-withdrawing groups like fluorine was found to enhance potency .
  • Antimicrobial Activity : Research on piperidine derivatives showed promising antimicrobial effects, with some compounds exhibiting MIC values below 10 µg/mL against Gram-positive bacteria .
  • Inhibition of CDK Activity : Compounds structurally related to this compound have been tested for their ability to inhibit CDK9, resulting in significant reductions in cancer cell proliferation .

科学研究应用

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Compounds

3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline serves as a crucial building block in the synthesis of various bioactive molecules. Its ability to participate in nucleophilic substitution reactions makes it versatile for creating complex structures. For instance, it has been utilized in the synthesis of pyrrolopyrimidine kinase inhibitors, which are important for targeting specific cancer pathways .

Table 1: Key Pharmaceutical Compounds Derived from this compound

Compound NameApplicationReference
Pyrrolopyrimidine Kinase InhibitorsCancer treatment
Nitrogenous Heterocyclic DerivativesAnticancer agents
CDK9 InhibitorsTargeting cell cycle regulation

1.2 Structure-Activity Relationship (SAR) Studies

The compound has been involved in SAR studies aimed at optimizing the potency and selectivity of various inhibitors. Modifications at the piperidine ring and the introduction of fluorine atoms have been shown to enhance metabolic stability and improve pharmacokinetic properties . These modifications are critical for developing effective therapies against diseases such as cancer.

Biological Applications

2.1 In Vivo Studies and Mechanistic Insights

Research has demonstrated that derivatives of this compound can induce rapid degradation of specific proteins like BCL6, which is implicated in various malignancies. The optimization of these compounds has led to increased efficacy in cellular assays, indicating their potential as therapeutic agents .

2.2 Targeting Janus Kinase (JAK) Pathways

The compound's derivatives have also been explored for their ability to inhibit Janus kinases (JAK), which play a significant role in myeloproliferative neoplasms (MPNs). The structural modifications have been linked to enhanced inhibition profiles against JAK2, making them promising candidates for treating disorders associated with aberrant JAK activity .

Case Studies and Research Findings

3.1 Case Study: CDK9 Selective Inhibitors

In a study focusing on the design of selective CDK9 inhibitors, compounds derived from this compound exhibited improved selectivity over other cyclin-dependent kinases (CDKs). The introduction of difluoro substituents was found to enhance binding affinity and reduce clearance rates in biological systems, thereby improving therapeutic potential .

3.2 Case Study: Anticancer Activity Assessment

A series of experiments evaluated the anticancer activity of synthesized derivatives against various human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to unmodified analogs, highlighting the importance of structural diversity in drug design .

属性

IUPAC Name

3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-8-2-4-16(5-3-8)12-10(13)6-9(15)7-11(12)14/h6-8H,2-5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMZLYQLRHGSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。